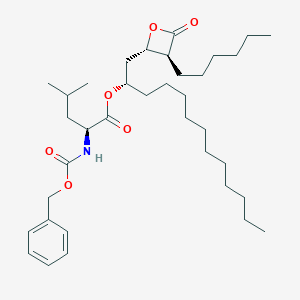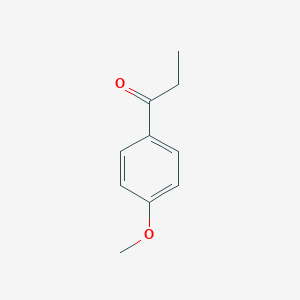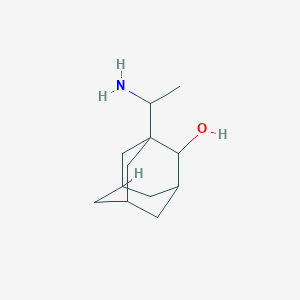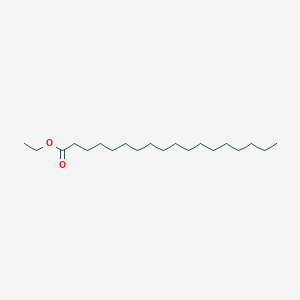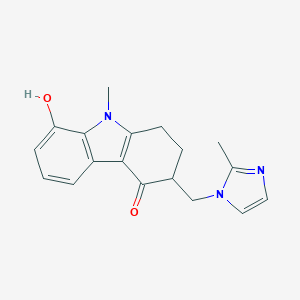
8-羟基昂丹司琼
描述
Synthesis Analysis
8-Hydroxyondansetron's synthesis involves complex organic reactions, often leveraging the properties of 8-hydroxyquinoline derivatives. These derivatives are crucial in forming supramolecular sensors, emitting devices, or self-assembled aggregates due to their unique chemical properties. Studies on 8-hydroxyquinoline and its derivatives have shown significant advancements in synthesis techniques, providing a foundation for synthesizing 8-Hydroxyondansetron and similar compounds (Albrecht, Fiege, & Osetska, 2008).
Molecular Structure Analysis
The molecular structure of 8-Hydroxyondansetron and related compounds has been explored through techniques such as single-crystal X-ray diffraction analyses. These analyses reveal the steric configurations and molecular orientations that influence the compound's chemical behavior and interactions. Notably, the structural analysis of 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives provides insights into the molecular structure characteristics essential for understanding 8-Hydroxyondansetron (Chen et al., 2011).
Chemical Reactions and Properties
8-Hydroxyondansetron participates in various chemical reactions, underpinned by the properties of 8-hydroxyquinoline derivatives. These reactions include chelation with metal ions, demonstrating significant biological activity and potential therapeutic applications. The versatility in chemical reactions showcases the compound's utility in developing potent lead compounds with diverse pharmacological properties (Saadeh, Sweidan, & Mubarak, 2020).
Physical Properties Analysis
The physical properties of 8-Hydroxyondansetron, such as solubility, melting point, and stability, are influenced by its molecular structure. While specific details on 8-Hydroxyondansetron's physical properties are scarce, studies on similar compounds provide a basis for understanding its behavior under various conditions. The electroluminescence and fluorescence properties of 8-hydroxyquinolato boron compounds, for example, indicate how molecular structure affects physical properties like light emission (Wu et al., 2000).
Chemical Properties Analysis
The chemical properties of 8-Hydroxyondansetron, including its reactivity, stability, and interaction with biological molecules, are crucial for its potential applications. The compound's ability to form stable complexes with metal ions highlights its significance in medicinal chemistry, offering pathways for developing new therapeutic agents with enhanced bioavailability and efficacy. Insights into the chemical properties of 8-hydroxyquinoline derivatives underscore the therapeutic value of compounds like 8-Hydroxyondansetron (Prachayasittikul et al., 2013).
科学研究应用
氧化DNA损伤的生物标记:8-羟基-2'-脱氧鸟苷(8-OHdG)是8-羟基昂丹司琼的衍生物,是测量氧化应激和致癌作用的关键生物标记。它与各种癌症和退行性疾病有关 (Valavanidis, Vlachogianni, & Fiotakis, 2009)。此外,尿液8-羟基脱氧鸟苷水平可以作为评估帕金森病疾病进展的生物标记 (Sato, Mizuno, & Hattori, 2005).
药物化学:8-羟基喹啉,包括8-羟基昂丹司琼,被探索作为具有各种生物效应的候选药物。它们的用途广泛,可以产生多种衍生物和纳米粒子系统,用于潜在的医学应用 (Oliveri & Vecchio, 2016)。它们还被研究用于治疗各种疾病的潜力,包括癌症、HIV和神经退行性疾病 (Gupta, Luxami, & Paul, 2021).
透皮给药:使用壳聚糖的水凝胶增稠纳米乳剂显示出作为8-甲氧补骨脂素(与8-羟基昂丹司琼相关的化合物)等难溶性药物的复杂透皮递送系统的潜力,提供改善的药物渗透性和局部治疗皮肤病的潜力 (Barradas et al., 2018).
诊断工具:使用修饰电极开发的新型8-OHdG传感器有效检测氧化DNA损伤,有助于诊断由突变和免疫系统缺陷引起的疾病 (Guo et al., 2016)。这展示了其在开发诊断工具中的应用。
放射药物化学:8-羟基喹啉及其衍生物已在核医学中使用了数十年。最近的进展突出了其开发更高齿合度、靶向双功能螯合剂用于成像和治疗的潜力 (Southcott & Orvig, 2021).
缓蚀:8-羟基喹啉有效抑制X60钢在油井酸化环境中的腐蚀,为传统的缓蚀剂提供了一种绿色且可持续的替代方案 (Obot, Ankah, Sorour, Gasem, & Haruna, 2017).
检测方法开发:已开发出检测人血浆中昂丹司琼及其主要代谢物8-羟基昂丹司琼的检测方法,证明了人与人之间的差异以及立体选择性分布或代谢的可能性 (Musshoff et al., 2010).
作用机制
Target of Action
8-Hydroxyondansetron, a metabolite of Ondansetron, is likely to share similar targets with its parent compound. Ondansetron is a selective antagonist of the serotonin receptor subtype, 5-HT3 . These receptors are present both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema .
Mode of Action
Ondansetron works by blocking the action of serotonin, a natural substance that may cause nausea and vomiting . By antagonizing the 5-HT3 receptors, it prevents the initiation of the vomiting reflex.
Biochemical Pathways
The biochemical pathways affected by 8-Hydroxyondansetron are likely related to the serotonin signaling pathway. By blocking the 5-HT3 receptors, it prevents serotonin from binding to these receptors and initiating the signal transduction pathway that leads to nausea and vomiting .
Pharmacokinetics
Ondansetron is metabolized mainly in the liver into 8-Hydroxyondansetron (40%), 7-Hydroxyondansetron (<20%), and 6-Hydroxyondansetron (<5%) via cytochrome P450 enzymes through CYP3A4 and CYP1A2, whereas CYP2D6 plays less of a role in metabolism . The primary mechanism of metabolism is oxidation These metabolites are then excreted from the body
Result of Action
The molecular and cellular effects of 8-Hydroxyondansetron are expected to be similar to those of Ondansetron, given that it is a metabolite of the latter. By blocking the 5-HT3 receptors, it prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting .
Action Environment
The action of 8-Hydroxyondansetron can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, as CYP3A4 and CYP1A2, the enzymes responsible for its metabolism, are known to be affected by various drug-drug interactions . Furthermore, genetic variations in these enzymes can also influence the metabolism and hence the efficacy of 8-Hydroxyondansetron .
属性
IUPAC Name |
8-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)23)13-4-3-5-15(22)17(13)20(14)2/h3-5,8-9,12,22H,6-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDKMEPUFIAQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599407 | |
| Record name | 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyondansetron | |
CAS RN |
126671-71-4 | |
| Record name | 8-Hydroxyondansetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126671-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyondansetron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYONDANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20UA9420EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 8-hydroxyondansetron in ondansetron metabolism?
A1: 8-Hydroxyondansetron is a major metabolite of ondansetron, a medication primarily used to prevent nausea and vomiting. Studies indicate that hepatic oxidative metabolism is responsible for over 95% of ondansetron clearance, with conjugates of 7-hydroxyondansetron and 8-hydroxyondansetron being the primary excreted metabolites. []
Q2: Which enzymes are primarily involved in the formation of 8-hydroxyondansetron?
A2: Research suggests that the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, play a crucial role in ondansetron metabolism. CYP2D6 contributes to the hydroxylation of ondansetron, while both CYP2D6 and CYP3A4 are involved in the formation of 7- and 8-hydroxyondansetron. []
Q3: Does the formation of 8-hydroxyondansetron differ between individuals?
A3: Yes, significant interindividual variability exists in the formation and concentration of ondansetron metabolites. A study analyzing plasma samples from postoperative patients administered ondansetron revealed a wide range in the ratio of S-(+)-ondansetron to R-(-)-ondansetron (0.14 to 7.18), suggesting stereoselective disposition or metabolism. []
Q4: How is 8-hydroxyondansetron typically measured in biological samples?
A4: Researchers employ sensitive analytical techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for the quantification of ondansetron and its metabolites, including 8-hydroxyondansetron, in plasma samples. [, ] This method enables precise measurement of these compounds for pharmacokinetic studies.
Q5: Are there any known implications of drug interactions related to 8-hydroxyondansetron formation?
A5: Given that CYP2D6 and CYP3A4 are key enzymes in 8-hydroxyondansetron formation, co-administration of drugs that inhibit or induce these enzymes could potentially alter ondansetron metabolism and clearance. [] Further research is necessary to investigate the specific clinical implications of such interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)

![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)

